molecular formula C11H8O2S B1299106 3-(2-Thienyl)benzoic acid CAS No. 29886-63-3

3-(2-Thienyl)benzoic acid

Cat. No.: B1299106
CAS No.: 29886-63-3
M. Wt: 204.25 g/mol
InChI Key: SEIZFGIUKSSIJJ-UHFFFAOYSA-N
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Description

3-(2-Thienyl)benzoic acid: is an organic compound with the molecular formula C11H8O2S It consists of a benzoic acid moiety substituted with a thienyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Thienyl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between a boronic acid and an aryl halide. The general procedure involves the following steps:

    Preparation of 2-Thienylboronic Acid: This is achieved by reacting 2-thienylmagnesium bromide with trimethyl borate, followed by hydrolysis.

    Coupling Reaction: The 2-thienylboronic acid is then coupled with 3-bromobenzoic acid in the presence of a palladium catalyst (such as palladium acetate), a base (such as potassium carbonate), and a solvent (such as dimethylformamide) under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Thienyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.

    Substitution: Electrophilic reagents like nitric acid or bromine are used in the presence of catalysts like sulfuric acid.

Major Products:

    Oxidation: Formation of 3-(2-Thienyl)sulfonylbenzoic acid.

    Reduction: Formation of 3-(2-Thienyl)benzyl alcohol or 3-(2-Thienyl)benzaldehyde.

    Substitution: Formation of 3-(2-Thienyl)-4-nitrobenzoic acid or 3-(2-Thienyl)-4-bromobenzoic acid.

Scientific Research Applications

3-(2-Thienyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of anti-cancer and anti-viral agents.

    Industry: Utilized in the production of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 3-(2-Thienyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thienyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-(2-Thienyl)benzoic acid: Similar structure but with the thienyl group at the second position.

    4-(2-Thienyl)benzoic acid: Thienyl group at the fourth position.

    3-(2-Furyl)benzoic acid: Furyl group instead of thienyl.

Uniqueness: 3-(2-Thienyl)benzoic acid is unique due to the specific positioning of the thienyl group, which can influence its electronic properties and reactivity. This positioning can lead to different biological activities and applications compared to its isomers and analogs.

Properties

IUPAC Name

3-thiophen-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2S/c12-11(13)9-4-1-3-8(7-9)10-5-2-6-14-10/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIZFGIUKSSIJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353122
Record name 3-(2-thienyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29886-63-3
Record name 3-(Thien-2-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29886-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-thienyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Thien-2-yl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2-(3-methoxycarbonylphenyl)thiophene (1.29 g) in methanol (15 ml) and tetrahydrofuran (5 ml) was added an aqueous solution of sodium hydroxide (1N, 8.87 ml) followed by stirring for 2 hours at 60° C. To the mixture was added hydrochloric acid (1N, 10 ml). The resulting precipitate was collected by filtration and dried to give 2-(3-carboxyphenyl)thiophene (1.13 g, 93.4%).
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
8.87 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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